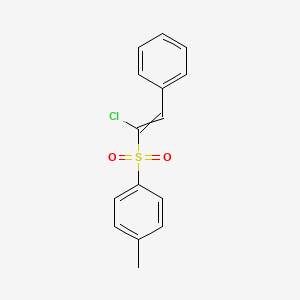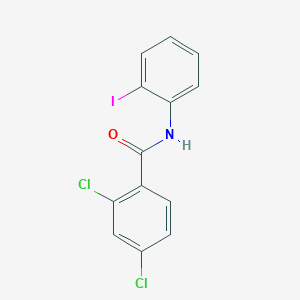
4-Bromo-N-(1-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C₁₇H₁₂BrNO It is a derivative of benzamide, where the benzamide moiety is substituted with a bromine atom at the 4-position and a naphthyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(1-naphthyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The naphthyl group can participate in oxidation reactions to form naphthoquinones, while reduction reactions can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Alcohols or reduced aromatic compounds.
科学的研究の応用
4-Bromo-N-(1-naphthyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-Bromo-N-(1-naphthyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and naphthyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
類似化合物との比較
4-Bromo-N-(2-naphthyl)benzamide: Similar structure but with the naphthyl group at the 2-position.
4-Chloro-N-(1-naphthyl)benzamide: Chlorine substituent instead of bromine.
4-Bromo-N-(1-phenyl)benzamide: Phenyl group instead of naphthyl.
Uniqueness: 4-Bromo-N-(1-naphthyl)benzamide is unique due to the specific positioning of the bromine and naphthyl groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for halogen bonding, while the naphthyl group provides additional hydrophobic interactions, making it a valuable compound for various applications.
特性
分子式 |
C17H12BrNO |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
4-bromo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12BrNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChIキー |
HRRXXGCANBDDNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)

![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)







![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
